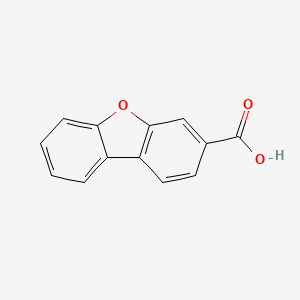
Barium(2+);2-ethylhexan-1-olate
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Barium(2+);2-ethylhexan-1-olate, also known as Barium 2-ethylhexan-1-olate, is an organometallic compound Barium compounds are known to interact with various biological systems, and their effects can be quite diverse .
Mode of Action
Organometallic compounds, such as this one, are often used as reagents, catalysts, and precursor materials in various applications, including thin film deposition, industrial chemistry, pharmaceuticals, and led manufacturing .
Result of Action
It’s known that barium and its compounds can have various effects on human health, depending on the specific compound and the exposure level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Moreover, the compound’s efficacy and action might be influenced by the specific biological or chemical environment in which it is used.
Analyse Biochimique
Biochemical Properties
Barium salts, such as barium chloride and barium carbonate, have been shown to accumulate in soft tissues, including the liver, kidney, heart, and spleen . This suggests that Barium(2+);2-ethylhexan-1-olate may also interact with various enzymes, proteins, and other biomolecules in these tissues.
Cellular Effects
Studies on other barium salts have shown that they can cause significant changes in cellular function . For example, barium chloride and barium carbonate have been shown to cause antioxidant enzymes exhaustion and normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium(2+);2-ethylhexan-1-olate can be synthesized through the reaction of barium hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions to ensure complete reaction. The general reaction is as follows:
Ba(OH)2+2C8H16O2→Ba(C8H16O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the electrochemical dissolution of barium metal in the presence of 2-ethylhexanoic acid. This method ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);2-ethylhexan-1-olate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form barium oxide and other by-products.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate group is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Solvents: Organic solvents like toluene or xylene are commonly used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include barium oxide, barium carbonate, and various substituted barium compounds .
Applications De Recherche Scientifique
Barium(2+);2-ethylhexan-1-olate is used in a variety of scientific research applications, including:
Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in the formation of complex organic molecules.
Material Science: It is used in the preparation of barium-containing materials for electronic and optical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium acetate: Another barium salt used in similar applications but with different solubility and reactivity properties.
Barium chloride: Commonly used in laboratory settings but lacks the organic solubility of barium(2+);2-ethylhexan-1-olate.
Uniqueness
This compound is unique due to its high solubility in organic solvents and its ability to act as a versatile catalyst in organic synthesis. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
barium(2+);2-ethylhexan-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17O.Ba/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDYXIHQRRWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BaO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![15-hydroxy-6-methyl-17-thia-2,6,12-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B3121618.png)

![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)
![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)





